N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE
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Overview
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Coupling Reactions: The final step involves coupling the thiazole and piperidine rings with pyridine-3-sulfonamide using reagents like N-phenyl anthranilic acid and 1-(2-chloroethyl)piperidine hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The piperidine ring can be reduced using hydrogenation techniques.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted thiazole and piperidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular pathways.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects . The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE is unique due to its specific combination of thiazole, piperidine, and pyridine sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,12-2-1-5-14-10-12)16-11-3-7-17(8-4-11)13-15-6-9-20-13/h1-2,5-6,9-11,16H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZIPAMRMZKCMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CN=CC=C2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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